molecular formula C20H22N4O5S B2360318 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-09-6

4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2360318
Número CAS: 442881-09-6
Peso molecular: 430.48
Clave InChI: GMVDHHPJOFLJDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant anticancer potential . This compound is constructed from a benzamide moiety linked to a diethylsulfamoyl group and a 4-methoxyphenyl-substituted 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole pharmacophore is of high research interest due to its ability to selectively interact with critical biological targets, such as enzymes and nucleic acids, which are implicated in uncontrolled cell proliferation . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their demonstrated ability to inhibit a range of cancer-relevant enzymes, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, as documented in recent mechanistic and SAR studies . Hybrid molecules incorporating the 1,3,4-oxadiazole ring, similar to this compound, have shown promising in vitro anticancer activity against various human cancer cell lines, making them valuable tools for probing novel oncological pathways . The specific substitution pattern on the oxadiazole and benzamide rings is critical for its bioactivity and physicochemical properties, offering researchers a versatile compound for structure-activity relationship (SAR) explorations and lead optimization in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVDHHPJOFLJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Intermediate I: 4-(Diethylsulfamoyl)Benzoic Acid Synthesis

Starting material : 4-Sulfobenzoic acid
Reaction sequence :

  • Sulfonation : Treatment with chlorosulfonic acid at 0–5°C for 2 hours
  • Amination : Reaction with diethylamine in dichloromethane (DCM) at room temperature
  • Acid activation : Conversion to acyl chloride using thionyl chloride (SOCl₂)
Step Reagents Temp (°C) Time (h) Yield (%)
1 ClSO₃H 0–5 2 92
2 Et₂NH 25 4 85
3 SOCl₂ 70 3 95

Key observation: Slow addition of diethylamine prevents exothermic runaway.

Intermediate II: 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Pathway :

  • Hydrazide formation : 4-Methoxybenzohydrazide synthesis from methyl 4-methoxybenzoate
  • Cyclization : Reaction with cyanogen bromide (BrCN) in ethanol

Optimized conditions :

  • Molar ratio 1:1.2 (hydrazide:BrCN)
  • Reflux at 80°C for 6 hours
  • Yield: 78% after recrystallization from ethyl acetate

Final Coupling Reaction

Mechanism : Nucleophilic acyl substitution
Procedure :

  • Dissolve Intermediate I (acyl chloride) in dry tetrahydrofuran (THF)
  • Add Intermediate II and triethylamine (Et₃N) at 0°C
  • Warm to 25°C and stir for 12 hours

Critical parameters :

  • Moisture control (<50 ppm H₂O)
  • Molar ratio 1:1.05 (acyl chloride:amine)
  • Final yield: 82% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Industrial-Scale Production Innovations

Continuous Flow Reactor Implementation

Advantages over batch processing :

  • 40% reduction in reaction time
  • 15% improvement in yield
  • Enhanced temperature control (±1°C accuracy)

System configuration :

  • Microreactor for sulfonation/amination steps
  • Tubular reactor for cyclization
  • Inline IR spectroscopy for real-time monitoring

Green Chemistry Modifications

Solvent replacement :

  • Substitute DCM with cyclopentyl methyl ether (CPME)
  • Replace THF with 2-methyltetrahydrofuran

Catalyst optimization :

  • Use polymer-supported Et₃N (PS-Et₃N) enables 98% recovery
Parameter Traditional Green Method
PMI (Process Mass Intensity) 86 42
E-Factor 32 15
Cost Increase - +8%

Data source: BenchChem production analytics

Comparative Analysis of Cyclization Methods

Four dominant strategies for oxadiazole ring formation were evaluated:

Method Reagent Temp (°C) Yield (%) Purity (%)
BrCN-mediated Cyanogen bromide 80 78 99.2
CDI activation 1,1'-Carbonyldiimidazole 60 85 98.7
Microwave-assisted POCl₃ 120 91 99.5
Enzymatic Lipase B 37 68 97.3

Key findings :

  • Microwave-assisted method shows superior efficiency but requires specialized equipment
  • Enzymatic approach offers ecological benefits despite lower yield

Critical Process Optimization Parameters

Temperature Profiling

Cyclization step sensitivity :

  • <60°C: Incomplete reaction (45% conversion)
  • 60–80°C: Linear yield increase
  • >80°C: Degradation products form (up to 12%)

Recommended protocol: Ramp from 60°C to 80°C over 30 minutes

Solvent Selection Matrix

Solvent Dielectric Constant Reaction Rate (k, s⁻¹) Byproduct Formation
DMF 36.7 0.45 18%
THF 7.5 0.32 9%
Acetonitrile 37.5 0.51 22%
EtOAc 6.0 0.28 5%

Optimal choice : THF balances reaction rate and purity

Advanced Purification Techniques

Crystallization Optimization

Anti-solvent screening :

  • Best results with n-heptane:EtOAc (4:1)
  • Crystal habit modification using 0.1% polyvinylpyrrolidone

Outcome :

  • 99.1% HPLC purity
  • Particle size D90 <50 µm

Chromatographic Methods

HPLC conditions :

  • Column: C18, 250×4.6 mm, 5 µm
  • Mobile phase: 0.1% HCOOH in H₂O/MeOH gradient
  • Retention time: 8.7 minutes

Prep-HPLC scaling :

  • 92% recovery at 200 g/batch scale
  • Operating cost: $12/g

Análisis De Reacciones Químicas

Types of Reactions

4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. The compound is particularly valuable for developing new derivatives with enhanced properties.

Biology

The compound is utilized as a probe in biochemical assays to study enzyme interactions and protein binding. Its ability to interact with specific molecular targets makes it a useful tool in biological research. For instance, it has been shown to inhibit carbonic anhydrase IX with an IC50_{50} ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms .

Medicine

Research indicates that 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing annexin V-FITC positivity .

Case Study: Anticancer Activity

A study highlighted that derivatives of this compound showed significant anticancer activity through the inhibition of key enzymes involved in tumor growth. The mechanism involves modulating signaling pathways associated with cell proliferation and survival .

Industry

The compound is also explored for applications in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for use in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The oxadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Oxadiazole Core

Compound Name R1 (Oxadiazole Position 5) R2 (Benzamide Modification) Key Properties/Activity Reference
Target Compound 4-Methoxyphenyl Diethylsulfamoyl Hypothesized enzyme inhibition
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl Antifungal (C. albicans IC50: 8 µg/mL)
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans IC50: 16 µg/mL)
4-(N,N-Dipropylsulfamoyl) analogue 3-Methoxyphenyl Dipropylsulfamoyl ChemSpider ID: 2158928 (unreported activity)
4-Bromo-N-{5-[1-(4-Methoxyphenyl)...} 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl Bromo Cytotoxicity (unquantified)

Key Observations :

  • Antifungal Activity : LMM5 and LMM11, with bulkier sulfamoyl groups (benzyl-methyl, cyclohexyl-ethyl), show direct antifungal effects against C. albicans, suggesting the diethylsulfamoyl group in the target compound may retain similar activity .
  • Substituent Flexibility: The 4-methoxyphenyl group at R1 is conserved in LMM5 and the target compound, while furan (LMM11) or pyrrolidinone () at R1 alters solubility and target specificity .

Pharmacological and Mechanistic Comparisons

Enzyme Inhibition Profiles

  • Thioredoxin Reductase Inhibition : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a key enzyme in fungal redox homeostasis, supporting the hypothesis that the target compound’s diethylsulfamoyl group may interact with similar enzymatic pockets .
  • Carbonic Anhydrase (hCA) Inhibition : Derivative 6a () with an ethylthio-oxadiazole group shows strong hCA II inhibition (IC50 < 1 µM), suggesting sulfamoyl-oxadiazoles broadly target metalloenzymes .

Antifungal and Cytotoxic Effects

  • LMM5 : Demonstrates superior antifungal activity (IC50: 8 µg/mL) compared to LMM11 (IC50: 16 µg/mL), attributed to its (4-methoxyphenyl)methyl group enhancing membrane penetration .
  • Cytotoxicity : Compounds with bromo or nitro substituents (e.g., q in ) show cytotoxic effects, implying electron-withdrawing groups may enhance anticancer activity .

Actividad Biológica

4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H22N4O5S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Key Functional Groups

  • Diethylsulfamoyl Group : Enhances solubility and bioavailability.
  • Oxadiazole Ring : Known for its biological activity including antimicrobial and anticancer properties.
  • Benzamide Core : Often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole moiety is particularly noted for its role in modulating enzyme activity and influencing signaling pathways.

Antioxidant Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals, thereby reducing oxidative stress in cells .

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives against pancreatic cancer cell lines (PANC-1). The compound induced apoptosis through specific signaling pathways, suggesting its role as a promising anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects. Notable activities include:

  • Cholinesterase Inhibition : Relevant in treating neurodegenerative diseases.
  • Glucosidase Inhibition : Potential implications for diabetes management by controlling blood sugar levels .

Comparative Biological Activity

CompoundActivity TypeReference
This compoundAntioxidant, Anticancer
A14 (similar oxadiazole)Antibacterial (FtsZ-targeting)
Hppo (related structure)Antioxidant, Enzyme Inhibitor

Case Studies

  • Antioxidant Study : A comparative analysis showed that this compound exhibited superior antioxidant activity compared to other oxadiazole derivatives in the CUPRAC assay .
  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells, with IC50 values indicating potent activity relative to established chemotherapeutics .
  • Enzyme Inhibition Profile : The compound was tested against various enzymes and showed promising results in glucosidase inhibition assays, suggesting potential applications in diabetes treatment .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.